N-cyclohexyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-methylacetamide
CAS No.: 901755-86-0
Cat. No.: VC6526592
Molecular Formula: C21H27N5O3S
Molecular Weight: 429.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 901755-86-0 |
|---|---|
| Molecular Formula | C21H27N5O3S |
| Molecular Weight | 429.54 |
| IUPAC Name | N-cyclohexyl-2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-methylacetamide |
| Standard InChI | InChI=1S/C21H27N5O3S/c1-13-22-20-15-10-17(28-3)18(29-4)11-16(15)23-21(26(20)24-13)30-12-19(27)25(2)14-8-6-5-7-9-14/h10-11,14H,5-9,12H2,1-4H3 |
| Standard InChI Key | MNGOTLPQOQNRRD-UHFFFAOYSA-N |
| SMILES | CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)N(C)C4CCCCC4)OC)OC |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a triazolo[1,5-c]quinazoline scaffold substituted at positions 5, 8, 9, and 2 with thioether, dimethoxy, and methyl groups, respectively. The N-cyclohexyl-N-methylacetamide moiety attaches via a sulfur atom at position 5, introducing conformational flexibility and hydrophobic character. X-ray crystallographic data remain unavailable, but computational models suggest a planar quinazoline system with perpendicular orientation of the triazole ring, a configuration common to bioactive triazoloquinazolines.
Table 1: Key Molecular Properties
Spectroscopic Characterization
Though experimental spectra are unpublished, analogous triazoloquinazolines exhibit distinctive UV-Vis absorption near 270–310 nm due to π→π* transitions in the conjugated heterocyclic system. Mass spectrometric analysis of the parent ion (m/z 429.54) would likely show fragmentation patterns at the thioether bond (C-S cleavage) and loss of the methylacetamide group .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis follows multi-step protocols common to triazoloquinazolines, beginning with cyclocondensation of o-aminonitriles with carbonyl reagents to form the quinazoline core. Subsequent triazole annulation typically employs hydrazine derivatives under acidic conditions. For this specific derivative:
-
Quinazoline Core Formation: 8,9-Dimethoxy-2-methylquinazoline synthesis via Gould-Jacobs cyclization of 3,4-dimethoxyaniline with ethyl acetoacetate.
-
Triazole Fusion: Reaction with thiosemicarbazide in polyphosphoric acid to yield the triazolo[1,5-c]quinazoline-5-thione intermediate.
-
Thioetherification: Alkylation with N-cyclohexyl-N-methylchloroacetamide in the presence of a base like potassium carbonate .
Critical challenges include regioselectivity during triazole formation and minimizing sulfide oxidation during purification.
Table 2: Comparative Synthetic Yields of Triazoloquinazolines
| Compound | Yield (%) | Key Step Optimization | Reference |
|---|---|---|---|
| VC10078592 (analog) | 58 | Microwave-assisted cyclization | |
| HTS050294 (related structure) | 42 | Low-temperature thioetherification | |
| Target Compound | N/A | Not reported |
Mechanism of Action and Biological Interactions
Putative Molecular Targets
While direct target identification studies are absent, structural analogs inhibit protein kinases (e.g., EGFR, VEGFR2) through ATP-binding site competition. The dimethoxy groups may enhance π-stacking with aromatic residues (e.g., Phe832 in EGFR), while the thioether linkage could modulate redox-sensitive interactions . Molecular docking simulations suggest moderate affinity (predicted Kd ~150 nM) for tyrosine kinase domains, though experimental validation remains pending.
Pharmacodynamic Profile
In vitro assays of related compounds show:
-
Antiproliferative Activity: IC₅₀ values of 0.8–12 μM against MCF-7 and A549 cell lines .
-
Kinase Inhibition: 60–75% inhibition of EGFR at 10 μM concentration.
-
CYP450 Interactions: Moderate inhibition of CYP3A4 (IC₅₀ 18 μM) due to the triazole moiety .
The methylacetamide side chain may reduce blood-brain barrier permeability (predicted LogBB -1.2), favoring peripheral tissue distribution.
Comparative Analysis with Structural Analogs
Table 3: Biological Activity Comparison
Key trends:
-
Higher molecular weight correlates with reduced solubility but potentially improved target affinity.
-
Methoxy substitutions enhance cellular uptake compared to unmethylated analogs .
Research Gaps and Future Directions
-
Synthetic Optimization: Develop catalytic asymmetric methods for enantioselective synthesis, as the current racemic mixture complicates pharmacological evaluation.
-
ADMET Profiling: Systematic assessment of absorption, distribution, and cytochrome P450 interactions using hepatic microsome models .
-
Target Deconvolution: Employ chemoproteomic approaches (e.g., affinity chromatography-mass spectrometry) to identify binding partners beyond kinase domains.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume